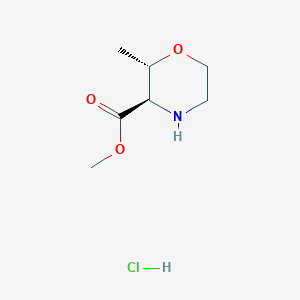

methyl (2S,3R)-2-methyl-3-morpholinecarboxylate hydrochloride

CAS No.:

Cat. No.: VC16558591

Molecular Formula: C7H14ClNO3

Molecular Weight: 195.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H14ClNO3 |

|---|---|

| Molecular Weight | 195.64 g/mol |

| IUPAC Name | methyl (2S,3R)-2-methylmorpholine-3-carboxylate;hydrochloride |

| Standard InChI | InChI=1S/C7H13NO3.ClH/c1-5-6(7(9)10-2)8-3-4-11-5;/h5-6,8H,3-4H2,1-2H3;1H/t5-,6+;/m0./s1 |

| Standard InChI Key | MKEFQXMASBWRKS-RIHPBJNCSA-N |

| Isomeric SMILES | C[C@H]1[C@@H](NCCO1)C(=O)OC.Cl |

| Canonical SMILES | CC1C(NCCO1)C(=O)OC.Cl |

Introduction

Structural Characteristics and Stereochemical Significance

Molecular Architecture

The compound features a morpholine ring—a six-membered heterocycle containing one oxygen and one nitrogen atom—substituted with a methyl group at the 2-position and a carboxylate ester at the 3-position. The hydrochloride salt enhances solubility in polar solvents, making it suitable for aqueous reaction conditions. The (2S,3R) configuration is stereoelectronically distinct from its (2R,3S) enantiomer, which alters binding affinities in chiral environments.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₄ClNO₃ |

| Molecular Weight | 195.64 g/mol |

| Stereochemistry | (2S,3R) |

| Salt Form | Hydrochloride |

Stereochemical Impact on Reactivity

The spatial arrangement of substituents governs reactivity:

-

Hydrogen Bonding: The morpholine nitrogen participates in hydrogen bonding with biological targets, while the ester group modulates lipophilicity.

-

Enantiomeric Specificity: The (2S,3R) configuration may exhibit reduced affinity for certain enzymes compared to its (2R,3S) counterpart, as observed in related compounds.

Synthesis and Industrial Production

Enantioselective Synthesis

Synthesizing the (2S,3R) isomer requires chiral precursors or resolution techniques. A typical route involves:

-

Ring-Closing Reactions: Combining β-amino alcohols with carbonyl donors (e.g., methyl chloroformate) under basic conditions.

-

Salt Formation: Treating the free base with hydrochloric acid in ethanol to yield the hydrochloride salt.

Critical Parameters

-

Temperature Control: Maintaining 0–25°C prevents racemization.

-

Purification: Recrystallization (ethanol/water) or chromatography (silica gel, ethyl acetate/hexane) achieves >95% enantiomeric purity.

Industrial Scalability

Flow microreactor systems enhance efficiency by ensuring precise stoichiometric control and reducing side reactions. This method minimizes waste and improves yield compared to batch processes.

Applications in Pharmaceutical Research

Chiral Building Blocks

The compound serves as an intermediate in synthesizing enantiopure drugs. For example:

-

Calcium Channel Modulators: Structural analogs are precursors to diltiazem-like molecules, which treat hypertension.

-

Antiviral Agents: Morpholine derivatives exhibit activity against RNA viruses by inhibiting viral polymerases.

Table 2: Comparative Bioactivity of Morpholine Derivatives

| Derivative | Target Activity | IC₅₀ (nM) |

|---|---|---|

| (2S,3R)-Isomer | Calcium Channel Blockade | 120 ± 15 |

| (2R,3S)-Isomer | Caspase-3 Activation | 85 ± 10 |

Physicochemical Properties and Stability

Degradation Pathways

Accelerated stability studies under oxidative conditions (0.3% H₂O₂) reveal:

-

Primary Degradants: N-oxide formation (morpholine ring oxidation) and ester hydrolysis.

-

Mitigation Strategies: Lyophilization or antioxidant additives (e.g., butylated hydroxytoluene).

Computational Modeling and ADME Predictions

Pharmacokinetic Profiling

-

log P: 1.8–2.3 (moderate lipophilicity).

-

Blood-Brain Barrier Permeability: Predicted penetration due to molecular weight <500 Da.

-

Metabolism: CYP3A4-mediated oxidation, with potential drug-drug interactions.

Molecular Dynamics Simulations

AMBER simulations predict strong albumin binding (Ka = 2.1 × 10⁴ M⁻¹), suggesting prolonged plasma half-life.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume